molecular formula C10H9N3O6S3 B3954011 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide

Cat. No.: B3954011
M. Wt: 363.4 g/mol
InChI Key: SEHYEUQFPKNYST-UHFFFAOYSA-N
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonamide derivatives with varying functional groups.

Scientific Research Applications

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects aims to develop new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-pyridinecarboxamide
  • **N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(2-phenylethyl)benzamide
  • **4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide

Uniqueness

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S3/c1-21(16,17)12-10-11-6-9(20-10)22(18,19)8-4-2-7(3-5-8)13(14)15/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHYEUQFPKNYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide

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